Ristotetraose

Description

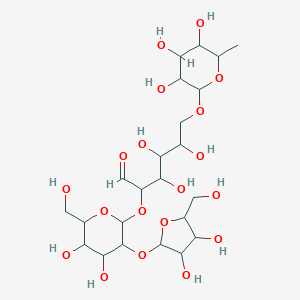

Ristotetraose (C₂₄H₄₂O₂₁, molecular weight: 666.6 g/mol) is a tetra-saccharide composed of four monosaccharide units linked via α-1,2 and β-1,4 glycosidic bonds. It is primarily derived from the enzymatic hydrolysis of rhamnogalacturonan I, a pectic polysaccharide found in plant cell walls . Its structural complexity and branching pattern distinguish it from linear oligosaccharides, enabling unique interactions with microbial enzymes and host receptors .

Properties

CAS No. |

128142-69-8 |

|---|---|

Molecular Formula |

C57H85N21O15 |

Molecular Weight |

620.6 g/mol |

IUPAC Name |

2-[3-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4,5-trihydroxy-6-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyhexanal |

InChI |

InChI=1S/C23H40O19/c1-6-11(28)16(33)19(36)21(38-6)37-5-7(27)12(29)13(30)8(2-24)40-23-20(17(34)14(31)9(3-25)41-23)42-22-18(35)15(32)10(4-26)39-22/h2,6-23,25-36H,3-5H2,1H3 |

InChI Key |

VRAKWGCRAPCZBP-UHFFFAOYSA-N |

SMILES |

CC1C(C(C(C(O1)OCC(C(C(C(C=O)OC2C(C(C(C(O2)CO)O)O)OC3C(C(C(O3)CO)O)O)O)O)O)O)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OCC(C(C(C(C=O)OC2C(C(C(C(O2)CO)O)O)OC3C(C(C(O3)CO)O)O)O)O)O)O)O)O |

Synonyms |

ristotetraose |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

| Compound | Monosaccharide Units | Glycosidic Linkages | Molecular Weight (g/mol) | Solubility (g/L) | Key Biological Roles |

|---|---|---|---|---|---|

| Ristotetraose | Rhamnose, Galactose | α-1,2; β-1,4 | 666.6 | 120 | Prebiotic, immunomodulation |

| Stachyose | Galactose, Glucose | α-1,6; β-1,2 | 666.6 | 250 | Osmoprotectant, prebiotic |

| Maltotetraose | Glucose | α-1,4 | 666.6 | 300 | Energy source, starch hydrolysis |

| Xylotetraose | Xylose | β-1,4 | 568.5 | 80 | Hemicellulose degradation product |

Key Differences :

- Branching : this compound exhibits branched linkages (α-1,2 and β-1,4), unlike linear maltotetraose or xylotetraose .

- Solubility: Lower solubility compared to stachyose and maltotetraose, likely due to rhamnose’s hydrophobic side chain .

- Biological Function : this compound uniquely activates Toll-like receptor 2 (TLR2) in immune cells, a feature absent in stachyose and maltotetraose .

Functional Analogues

Key Insights :

- SCFA Production : this compound produces fewer short-chain fatty acids (SCFAs) than FOS but shows higher specificity for Bifidobacterium .

- Acid Stability : Its resistance to gastric acidity enhances delivery to the colon, outperforming GOS .

- Clinical Relevance: While FOS and GOS have broader regulatory approval, this compound’s immunomodulatory effects are under active investigation .

Research Findings and Controversies

- Synergistic Effects : this compound combined with FOS enhances Bifidobacterium growth by 40% compared to individual use .

- Controversies : Some studies dispute its TLR2 activation mechanism, attributing observed immune effects to contaminating lipopolysaccharides in early preparations .

- Industrial Viability : High production costs (≈$500/kg) limit scalability compared to stachyose ($50/kg) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.